Chiral Resolution: (S)-Enantiomer Structural Validation vs. Racemic Mixture
The (S)-enantiomer of this compound (TV9) has been unequivocally validated by co-crystallization with Enterovirus D68 3C Protease at 1.30 Å resolution, demonstrating a defined binding pose within the active site [1]. In contrast, the racemic mixture (CAS 1252281-97-2) contains both (R)- and (S)-enantiomers, and only the (S)-enantiomer is expected to productively bind the target. No structural or affinity data are available to confirm that the (R)-enantiomer engages the same site, introducing significant ambiguity in biochemical assays . For a researcher procuring the compound, specifying the (S)-enantiomer over the racemate eliminates a confounding variable in dose-response and crystallographic experiments.
| Evidence Dimension | Crystal structure confirmation of target engagement |
|---|---|
| Target Compound Data | (S)-enantiomer (TV9): Co-crystal structure with EV-D68 3C Protease at 1.30 Å (PDB 7GOQ) |
| Comparator Or Baseline | Racemic mixture (CAS 1252281-97-2): No co-crystal structure reported |
| Quantified Difference | Validated binding pose vs. no structural confirmation |
| Conditions | X-ray crystallography; EV-D68 3C Protease; PanDDA fragment screening |
Why This Matters
Enantiopure procurement ensures experimental reproducibility and is a prerequisite for fragment elaboration based on the experimentally determined binding mode.
- [1] RCSB PDB. 7GOQ: Crystal Structure of Enterovirus D68 3C Protease in complex with Z220996120 (TV9). Resolution 1.30 Å. 2023. View Source
